
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,2'-Dihydroxy-5,7,8,6'-tetramethoxyflavone is a natural product found in Scutellaria baicalensis with data available.
Wissenschaftliche Forschungsanwendungen
Affinities to Benzodiazepine Site of the GABAA Receptor Complex
Research has identified 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone as a compound isolated from Scutellaria baicalensis Georgi. This flavone, along with others, has been shown to have affinities for the benzodiazepine site of the GABAA receptor complex. This suggests potential applications in modulating GABAA receptor activities, which are relevant in neurological disorders and mental health conditions (Wang et al., 2002).
Potential Cytotoxic and Anti-HIV-1 Activity
A study on compounds isolated from the leaves and twigs of Gardenia carinata identified this compound as one of the flavones exhibiting cytotoxic activity against certain cell lines and inhibiting DNA topoisomerase IIα activity. Additionally, this flavone showed anti-HIV-1 activity in an anti-syncytium assay. These findings indicate its potential in antiviral and anticancer research (Kongkum et al., 2012).
Antitumor Activity
Flavones isolated from Artemisia argyi, including this compound, have demonstrated antitumor activity. These compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor cell proliferation and neovascularization in specific assays. This highlights the flavone's role in cancer research and therapy (Seo et al., 2003).
Microtubule Depolymerization in Cancer Cells
A study on Tanacetum gracile flavonoids, including this compound, found that these compounds modulate microtubule depolymerization and activate the mitotic spindle checkpoint in human breast cancer cells. Their binding interactions with tubulin suggest a potential mechanism for cancer cell apoptosis, positioning these flavones as candidates for chemopreventive agents (Sinha et al., 2015).
Eigenschaften
Molekularformel |
C19H18O8 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
6-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-5,7,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-11-7-5-6-9(20)13(11)12-8-10(21)14-16(24-2)15(22)18(25-3)19(26-4)17(14)27-12/h5-8,20,22H,1-4H3 |
InChI-Schlüssel |
FIEOXQXIXIHTRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)O |
Synonyme |
6,2'-DH-TMF 6,2'-dihydroxy-5,7,8,6'-tetramethoxyflavone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



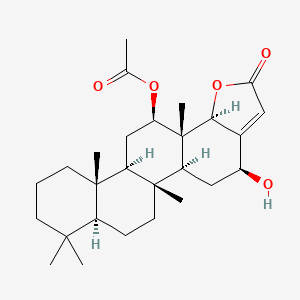
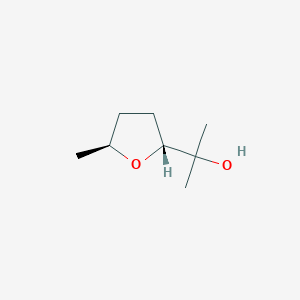
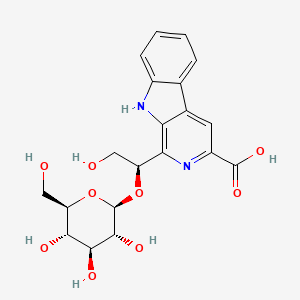
![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)
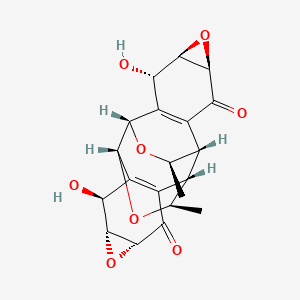
![(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1250218.png)
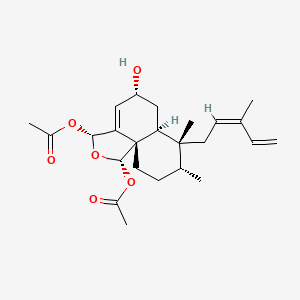
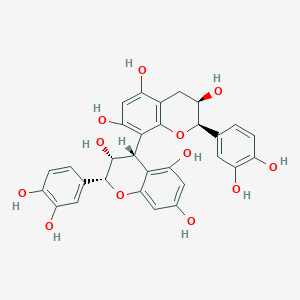

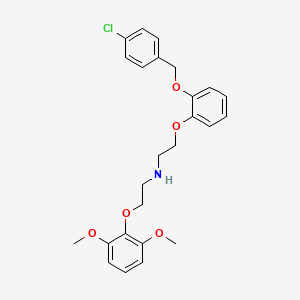

![5,15-Dichloro-2,4,8,9,11-pentazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(13),3,5,9,11,14,16-heptaene](/img/structure/B1250231.png)
